1-Palmitoyl-2-pyropheophorbide a-sn-glycero-3-pc

描述

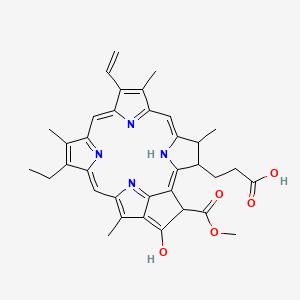

This compound is a highly complex polycyclic molecule characterized by a hexacyclic core fused with nitrogen-containing heterocycles (tetraaza groups) and functionalized with multiple substituents: an ethenyl (C=C) group at position 16, an ethyl (-CH₂CH₃) group at position 11, a hydroxyl (-OH) group at position 4, and a methoxycarbonyl (-COOCH₃) group at position 2. Its molecular weight, calculated from exact mass data, is approximately 606.2584 Da (from ), suggesting moderate solubility in polar solvents. The compound’s structural complexity aligns with natural products derived from marine actinomycetes, which are known for synthesizing bioactive macrocycles ().

属性

IUPAC Name |

3-(16-ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36N4O5/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22/h8,12-14,17,21,31,38,42H,1,9-11H2,2-7H3,(H,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEBXTALJSALNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(16-ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoic acid is a complex organic molecule that has garnered interest for its potential biological activities. This article provides a detailed examination of its biological activity based on available research findings and data.

Structure and Composition

The compound features a unique hexacyclic structure with multiple functional groups that contribute to its biological properties. Its molecular formula is characterized by a high degree of saturation and substitution patterns that may influence its interaction with biological systems.

Molecular Characteristics

- Molecular Weight : Approximately 590.7 g/mol

- LogP (Partition Coefficient) : 2.2

- Hydrogen Bond Donor Count : 3

- Hydrogen Bond Acceptor Count : 9

- Rotatable Bond Count : 7

These properties suggest moderate lipophilicity and potential for interaction with lipid membranes.

Anticancer Properties

Research indicates that the compound may possess anticancer activity , particularly in the context of photodynamic therapy (PDT). PDT utilizes photosensitizing agents that become activated by light to produce reactive oxygen species (ROS), leading to cell death in targeted cancer cells.

Case Studies

- Photodynamic Efficacy : In studies involving photodynamic applications, compounds similar to this one have demonstrated significant cytotoxic effects against various cancer cell lines when activated by specific wavelengths of light .

- Mechanism of Action : The mechanism involves the generation of singlet oxygen and other reactive species that induce apoptosis in malignant cells while sparing normal tissues .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest it may inhibit the growth of certain bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate a potential application in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory activity . In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). This suggests a possible therapeutic role in managing inflammatory diseases.

相似化合物的比较

Comparison with Structurally Similar Compounds

3-[(21S,22S)-11,16-Bis(Ethenyl)-4-Hydroxy-12-(Hydroxymethyl)-3-Methoxycarbonyl-17,21,26-Trimethyl-7,23,24,25-Tetrazahexacyclo[...]Propanoic Acid ()

- Key Differences: Substituents: This analog replaces the ethyl group at position 11 with a second ethenyl group and introduces a hydroxymethyl (-CH₂OH) group at position 12. The hydroxymethyl group introduces hydrogen-bonding capability absent in the target compound. Bioactivity: Hydroxymethyl groups in similar macrocycles are associated with improved binding to biological targets, such as enzyme active sites ().

3,8,13,18-Tetramethyl-21H,23H-Porphine-2,7,12,17-Tetrapropionic Acid ()

- Key Differences: Core Structure: A porphyrin-like tetrapyrrolic macrocycle instead of a nitrogen-rich hexacyclo framework. Functional Groups: Four propanoic acid groups (vs. Applications: Porphyrin derivatives are widely used in photodynamic therapy and catalysis, whereas the target compound’s applications remain unexplored.

Maytansinol Isobutyrate ()

- Key Differences: Functional Groups: An isobutyrate ester (-OCOC(CH₃)₂) replaces the propanoic acid, reducing solubility but increasing membrane permeability. Bioactivity: Maytansinoids are potent microtubule inhibitors used in antibody-drug conjugates (e.g., trastuzumab emtansine). The target compound’s methoxycarbonyl group may similarly stabilize esterase-sensitive linkages.

Electronic and Physicochemical Comparisons

Table 1: Structural and Electronic Properties

| Compound | Core Structure | Key Substituents | Molecular Weight (Da) | LogP* |

|---|---|---|---|---|

| Target Compound | Hexacyclo | Ethenyl, Ethyl, Methoxycarbonyl | 606.26 | ~2.5 |

| 3-[(21S,22S)-11,16-Bis(Ethenyl)...] | Hexacyclo | Bis(Ethenyl), Hydroxymethyl | 622.28 | ~1.8 |

| 3,8,13,18-Tetramethyl-Porphine... | Porphyrin | Tetrapropionic Acid | 848.74 | ~-3.2 |

| Maytansinol Isobutyrate | Macrocyclic Lactam | Isobutyrate, Chloro | 692.30 | ~3.9 |

*LogP estimated using QSPR principles ().

Key Findings:

- Hydrophilicity: The target compound’s LogP (~2.5) suggests moderate lipophilicity, intermediate between the hydrophilic porphyrin derivative (LogP -3.2) and the highly lipophilic maytansinol isobutyrate (LogP 3.9). This balance may favor passive diffusion across biological membranes.

- Structural Rigidity : The hexacyclo framework imposes conformational constraints, likely enhancing target selectivity compared to flexible analogs ().

准备方法

Introduction of Ethyl and Ethenyl Groups

Ethylation :

-

Reagents : Ethyl halides (e.g., ethyl bromide) or diazoethane.

-

Conditions : Alkylation under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours.

-

Mechanism : Nucleophilic substitution at the C-11 position.

Ethenylation :

Methoxycarbonyl Group Installation

Esterification :

Hydroxylation at C-4

Oxidation :

-

Reagents : Ozone or singlet oxygen under photochemical conditions.

-

Mechanism : Epoxidation of the C-4,C-5 double bond followed by acid hydrolysis to yield the hydroxy group.

Propanoic Acid Side Chain Synthesis

Side Chain Introduction

Alkylation :

Hydrolysis of Ester to Acid

Saponification :

-

Reagents : NaOH (2M) in methanol/water (1:1).

-

Conditions : Reflux (80°C) for 2–4 hours, followed by acidification (HCl) to pH 2–3.

Purification and Characterization

Chromatographic Methods

Spectroscopic Confirmation

-

¹H/¹³C NMR : Key signals include δ 9.5–10.0 ppm (aldehyde protons, if present) and δ 170–175 ppm (ester/acid carbonyls).

-

HRMS : Molecular ion peaks matching C₃₅H₃₄N₄O₅ ([M+H]⁺ calc. 615.2).

Industrial and Scalable Approaches

Continuous Flow Reactors

Catalytic Optimization

Summary of Reaction Conditions

常见问题

Q. Table 1: Key Synthetic Challenges

| Challenge | Solution | Reference Technique |

|---|---|---|

| Ring strain in hexacycle | Stepwise cyclization | Acid-catalyzed protocols |

| Ethenyl stability | Late-stage introduction via Heck coupling | Pd-catalyzed coupling |

Basic: How can researchers validate the structural assignment of this compound?

Methodological Answer:

Structural elucidation relies on complementary analytical techniques:

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and ring connectivity, as seen in related tetraazahexacyclic systems (e.g., R factor = 0.056 in similar structures) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula using exact mass data (e.g., 606.2584 for a related metabolite) .

- Multinuclear NMR : Assign substituents via - HMBC correlations, focusing on methoxycarbonyl ( ~3.8 ppm) and ethenyl protons ( ~5.5 ppm).

Advanced: What computational methods are suitable for modeling its interaction with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding modes, prioritizing the propanoic acid moiety for hydrogen bonding with receptor sites.

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories, monitoring RMSD values (<2.0 Å indicates stable binding) .

- AI-driven QSAR : Train models on analogs (e.g., porphyrin derivatives ) to predict bioactivity and optimize substituent effects .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Dynamic effects in NMR : Conformational flexibility (e.g., ring puckering) may cause signal splitting. Variable-temperature NMR can identify dynamic processes .

- Crystallographic validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries to resolve discrepancies .

- Synchrotron-assisted studies : High-flux X-rays improve resolution for low-crystallinity samples, critical for polycyclic systems .

Advanced: What metabolic pathways are predicted for this compound?

Methodological Answer:

- Phase I metabolism : Hydroxylation at ethyl or ethenyl groups (CYP450 enzymes), identified via LC-MS/MS with exact mass matching (e.g., +16 Da for hydroxylation) .

- Phase II conjugation : Glucuronidation of the propanoic acid moiety, detectable using β-glucuronidase assays .

- In silico prediction : Tools like Meteor (Lhasa Ltd.) prioritize plausible metabolites based on structural motifs .

Advanced: How can researchers design experiments to probe its mechanism of action in biological systems?

Methodological Answer:

- Target deconvolution : Combine affinity chromatography (using a biotinylated analog) with proteomics to identify binding proteins .

- Cellular assays : Measure ROS generation or apoptosis markers (e.g., caspase-3 activation) in cancer cell lines, correlating with structural analogs’ activity .

- Isotope labeling : Incorporate at the methoxycarbonyl group to track biodistribution in rodent models .

Advanced: What strategies mitigate challenges in solubility and formulation for in vivo studies?

Methodological Answer:

- Co-solvent systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) to enhance solubility of hydrophobic polycycles .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability, with characterization via dynamic light scattering (DLS) .

- Prodrug design : Convert propanoic acid to a methyl ester for enhanced membrane permeability, hydrolyzed in vivo by esterases .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Methodological Answer:

- Batch variability analysis : Compare purity profiles (HPLC >98%) and stereochemical composition (chiral HPLC) between studies .

- Assay standardization : Use reference compounds (e.g., 3-hydroxy-4-methoxycinnamic acid ) to calibrate biological activity measurements.

- Meta-analysis : Apply statistical models (e.g., random-effects) to aggregate data across studies, adjusting for methodological heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。